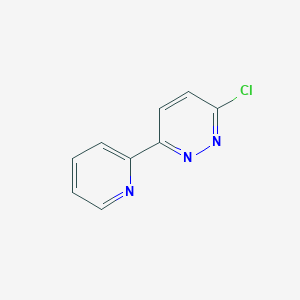

3-Chloro-6-(pyridin-2-yl)pyridazine

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Organic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, primarily due to their widespread presence in natural products and synthetic bioactive molecules. These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are fundamental to the architecture of many pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the unique electronic properties conferred by the nitrogen atom, which can participate in hydrogen bonding, act as a Lewis base, and influence the aromaticity of the ring system. This versatility allows for a vast array of chemical modifications, enabling chemists to fine-tune the biological activity and physical properties of these molecules. The pyridazine (B1198779) and pyridine (B92270) rings, for instance, are common scaffolds in molecules designed for therapeutic purposes. smolecule.com

Overview of Pyridazine Chemistry and its Research Relevance

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, and its derivatives are of significant interest in chemical research. The pyridazine nucleus is a key pharmacophore in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. smolecule.comacs.org The chemistry of pyridazines is rich and varied; the ring system can undergo a range of reactions, such as nucleophilic substitution, oxidation to N-oxides, reduction to dihydropyridazines, and participation in cyclization reactions to form fused ring systems. smolecule.com This chemical tractability makes pyridazine derivatives valuable building blocks in drug discovery and development. smolecule.com Furthermore, their distinct electronic and coordination properties have led to their investigation in materials science for applications like organic semiconductors. smolecule.com

Structural Context of 3-Chloro-6-(pyridin-2-yl)pyridazine within Pyridazine Derivatives

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at the third position and a pyridin-2-yl group at the sixth position. smolecule.com This specific substitution pattern is crucial as it dictates the molecule's reactivity and biological profile in comparison to other pyridazine derivatives. smolecule.com The chlorine atom at the 3-position is a key reactive site, susceptible to nucleophilic substitution, which allows for the straightforward synthesis of a diverse library of derivatives by introducing amines, thiols, or other nucleophiles. smolecule.com The pyridin-2-yl substituent at the 6-position significantly influences the molecule's electronic properties and its ability to coordinate with metal ions, a feature exploited in the synthesis of organometallic complexes. bohrium.commdpi.com

The crystal structure of a related derivative, 3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine, shows that the pyridazine and pyridine rings are nearly planar, with the piperazine (B1678402) linker adopting a chair conformation. researchgate.netresearchgate.net This provides insight into the likely spatial arrangement of the core structure of this compound. The presence of both the chloro and pyridine moieties enhances its chemical reactivity and its potential for interaction with biological targets. smolecule.com

Scope and Objectives of Academic Research on the Chemical Compound

Academic research on this compound is primarily driven by its potential as a versatile intermediate and scaffold in several scientific fields.

Medicinal Chemistry : A major focus is its use as a foundational structure for drug discovery. smolecule.com Scientists utilize it as a starting material to synthesize novel compounds with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. smolecule.com For instance, it is a precursor for compounds designed as β-adrenergic blockers and vasodilators, which are useful as antihypertensive agents. google.com Research has explored its role in developing enzyme inhibitors and receptor modulators, with studies focusing on kinases and G-protein coupled receptors. smolecule.com

Organometallic Chemistry and Catalysis : The compound serves as a ligand for the synthesis of novel metal complexes. The nitrogen atoms of the pyridazine and pyridine rings can chelate to metal centers, leading to the formation of well-defined organometallic structures. For example, it has been used to synthesize trinuclear heterobimetallic complexes and half-sandwich Ru(II) complexes. bohrium.commdpi.com These complexes are studied for their potential applications in catalysis and materials science.

Materials Science : The electronic properties stemming from its aromatic rings and chlorine atom make this compound a candidate for investigation in the development of functional materials, such as organic semiconductors and light-emitting diodes. smolecule.com

A key synthesis route involves the chlorination of 6-(pyridin-2-yl)-2H-pyridazin-3-one using phosphorus oxychloride. google.com The resulting this compound is then used in subsequent reactions, such as palladium-catalyzed cross-coupling reactions, to generate more complex molecules. smolecule.com

Chemical Compound Data

| Compound Name |

| 2,3-Dichloropyridine |

| 3-Acetyl-6-(pyridin-2-yl)pyridazine |

| 3-Chloro-2-hydrazinopyridine |

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine |

| 3-Chloro-6-(2-hydroxyphenyl)pyridazine |

| 3-Chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine |

| 3-Chloro-6-(diethoxymethyl)pyridazine |

| 3-chloro-6-(pyridin-2-ylmethyl)pyridazine |

| 6-(2-hydroxyphenyl)-3(2H)-pyridazinone |

| 6-(Pyridin-2-yl)-2H-pyridazin-3-one |

| 6-(Pyridin-2-yl)pyridazine-3-carbaldehyde |

| Gold(I) Complex |

| Hydrazine (B178648) |

| Phosphorus oxychloride |

| Pyridazine |

| Pyridine |

| Rynaxypyr (Chlorantraniliprole) |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN₃ | nih.gov |

| Molecular Weight | 191.62 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 78784-70-0 | smolecule.com |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=C(N=N2)Cl | N/A |

| InChI Key | ODUJLJCRGMNJSE-UHFFFAOYSA-N | N/A |

| XLogP3 | 2.1 | N/A |

| Hydrogen Bond Donor Count | 0 | N/A |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 1 | N/A |

| Exact Mass | 191.024999 g/mol | N/A |

| Monoisotopic Mass | 191.024999 g/mol | N/A |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFHCPNKSNMCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 3 Chloro 6 Pyridin 2 Yl Pyridazine

Nucleophilic Substitution Reactions at the Pyridazine (B1198779) Core

Nucleophilic substitution reactions are a cornerstone of the chemistry of 3-chloro-6-(pyridin-2-yl)pyridazine, providing a versatile platform for the introduction of various functional groups.

The chlorine atom at the C-3 position of the pyridazine ring is highly susceptible to nucleophilic displacement. This reactivity is a consequence of the electron-withdrawing effect of the adjacent nitrogen atoms, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction. A diverse range of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride ion.

For instance, the reaction of this compound with various amines leads to the formation of the corresponding 3-amino-6-(pyridin-2-yl)pyridazine derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Table 1: Examples of Nucleophilic Substitution at the C-3 Position

| Nucleophile | Reagent | Product |

|---|---|---|

| Amine | R-NH₂ | 3-(Alkylamino)-6-(pyridin-2-yl)pyridazine |

| Alcohol | R-OH | 3-Alkoxy-6-(pyridin-2-yl)pyridazine |

In multi-substituted pyridazine systems derived from this compound, the regioselectivity of subsequent reactions is governed by the electronic and steric effects of the existing substituents. For example, if a nucleophilic substitution has occurred at the C-3 position, the nature of the newly introduced group will influence the reactivity of the remaining positions on the pyridazine and pyridine (B92270) rings towards other reagents.

Electrophilic Aromatic Substitution on the Pyridazine and Pyridine Rings

Both the pyridazine and pyridine rings in this compound are electron-deficient aromatic systems. This inherent electronic character makes them generally unreactive towards electrophilic aromatic substitution. The nitrogen atoms in the rings exert a strong deactivating effect, withdrawing electron density from the carbon atoms and making the rings less susceptible to attack by electrophiles.

Consequently, forcing conditions, such as high temperatures and the use of strong acids, are typically required to effect electrophilic substitution. When such reactions do occur, the substitution pattern is dictated by the directing effects of the nitrogen atoms and the chlorine substituent.

Transition-Metal-Catalyzed Transformations

Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The C-Cl bond at the C-3 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents that are not readily accessible through classical nucleophilic substitution methods.

Buchwald-Hartwig Amination: This reaction provides an efficient route to N-arylated and N-alkylated derivatives. By coupling this compound with primary or secondary amines in the presence of a palladium catalyst and a suitable base, a diverse library of 3-amino-6-(pyridin-2-yl)pyridazine derivatives can be synthesized.

Suzuki Coupling: The Suzuki coupling reaction enables the formation of C-C bonds by reacting this compound with boronic acids or their esters. This method is widely used to introduce aryl, heteroaryl, or alkyl groups at the C-3 position, leading to the synthesis of biaryl and related structures.

Table 2: Examples of Transition-Metal-Catalyzed Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP, NaOtBu | 3-(N,N-Disubstituted-amino)-6-(pyridin-2-yl)pyridazine |

These transition-metal-catalyzed transformations have significantly expanded the synthetic utility of this compound, making it a valuable building block in organic synthesis.

C-H Functionalization of the Pyridine Moiety

While direct C-H functionalization of the pyridine moiety in this compound is not extensively documented in dedicated studies, the principles of pyridine chemistry suggest potential pathways. The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but can be activated for functionalization through metal-catalyzed processes. For instance, palladium-catalyzed C-H activation is a common strategy for aryl-aryl bond formation. rsc.org In related N-aryl-2-aminopyridine systems, Pd(II) catalysts have been used to activate C-H bonds for annulation and coupling reactions. rsc.org The catalytic cycle for such transformations typically involves an initial C-H activation of the substrate by a Pd(II) species, followed by insertion of a coupling partner (like an alkyne or alkene) and subsequent reductive elimination to yield the product and regenerate the active catalyst. rsc.org

Oxidation and Reduction Chemistry of the Pyridazine and Pyridine Moieties

The nitrogen atoms in both the pyridazine and pyridine rings are susceptible to oxidation, typically forming N-oxides. Common oxidizing agents for such transformations include hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). Conversely, the heterocyclic systems can undergo reduction. The pyridazine ring can be reduced to its dihydro derivative using appropriate reducing agents. smolecule.com

A notable application involves the electrochemical reduction of a derivative, 3-[5-(6-methylpyridin-2-yl)pyrrol-2-yl]-6-(6-methylpyridin-2-yl)pyridazine, to its corresponding bipyrrole. google.com This process highlights the electronic susceptibility of the pyridazine core to reduction, a property that can be exploited for synthesizing complex molecular architectures. google.com

Reactions with Hydrazine (B178648) Derivatives and Heterocyclic Annulation

The chlorine atom at the C-3 position of the pyridazine ring is a reactive site for nucleophilic substitution, particularly with hydrazine and its derivatives. This reaction is a cornerstone for building more complex, fused heterocyclic systems (heterocyclic annulation).

For example, reacting 3-chloro-6-phenyl-pyridazine derivatives with hydrazine hydrate (B1144303) displaces the chlorine to form the corresponding hydrazinyl-pyridazine. nih.govresearchgate.netacs.org This intermediate is highly versatile. Subsequent reactions with reagents like acetic anhydride, aldehydes, or carbon disulphide lead to the formation of fused triazine rings, such as pyridazinotriazine derivatives. nih.govresearchgate.net This strategy allows for the construction of elaborate polycyclic structures from the relatively simple chloropyridazine precursor.

The general synthetic pathway often involves refluxing the chloropyridazine with hydrazine hydrate in a suitable solvent like dioxane or ethanol. nih.govacs.org

Table 1: Examples of Heterocyclic Annulation via Hydrazine Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Hydrazine hydrate | Hydrazinyl-pyridazine | nih.govresearchgate.net |

| 3-chloro-6-substituted phenyl pyridazines | Hydrazine hydrate | 6-substituted phenylpyridazin-3-yl hydrazines | acs.org |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic anhydride, p-chlorobenzaldehyde, carbon disulphide | Pyridazinotriazine derivatives | nih.govresearchgate.net |

Mechanistic Studies of Key Reactions (e.g., SNAr, Catalytic Cycles)

Nucleophilic Aromatic Substitution (SNAr):

The primary reaction pathway for the substitution of the chlorine atom on this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring sufficiently activates the carbon-chlorine bond towards nucleophilic attack. researchgate.net The SNAr mechanism can proceed through two main pathways: a classical two-step mechanism involving a discrete Meisenheimer intermediate, or a concerted mechanism (cSNAr) with a single transition state. rsc.org

Recent studies have shown that many SNAr reactions, long assumed to be stepwise, are in fact concerted. rsc.org The specific pathway depends on the substrate, nucleophile, and reaction conditions. For many heteroaromatic systems, the reaction is subject to general base catalysis, where a base assists in the removal of a proton in the transition state. rsc.org In the context of this compound, the attack of a nucleophile (e.g., an amine or thiol) on the carbon atom bearing the chlorine leads to the formation of the substituted product. smolecule.com

Catalytic Cycles:

This compound and its derivatives are valuable substrates in metal-catalyzed cross-coupling reactions. The mechanism of these reactions involves a catalytic cycle, most commonly with palladium.

In a typical palladium-catalyzed cross-coupling reaction (like Suzuki or Stille), the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the pyridazine. This forms a Pd(II) intermediate. The next step is transmetalation, where a group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center. The final step is reductive elimination, where the two coupled fragments are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. researchgate.net

Mechanistic studies on related systems have identified the resting state of the catalyst and the turnover-limiting step. For example, in the desulfinative cross-coupling of aryl bromides with pyridine-sulfinates, the resting state can be either the oxidative addition complex or a chelated Pd(II) sulfinate complex, depending on the substrate. acs.org The turnover-limiting step can be transmetalation or the loss of SO₂ from the intermediate complex. acs.org These detailed mechanistic insights are crucial for optimizing reaction conditions and expanding the synthetic utility of substrates like this compound.

Coordination Chemistry and Ligand Design Featuring 3 Chloro 6 Pyridin 2 Yl Pyridazine

Pyridazine-Based Ligands in Coordination Chemistry

The utility of ligands containing both pyridazine (B1198779) and pyridine (B92270) moieties stems from their specific electronic and structural characteristics, which can be fine-tuned to meet the stereochemical demands of various metal centers.

Donor Properties of Pyridazine and Pyridine Nitrogen Atoms

The introduction of a chloro-substituent at the 3-position of the pyridazine ring further influences its electronic properties. The chloro group acts as an electron-withdrawing group, which further diminishes the basicity and donor strength of the adjacent pyridazine nitrogen atoms. mdpi.com Consequently, in 3-Chloro-6-(pyridin-2-yl)pyridazine, the pyridine nitrogen is the stronger donor site. However, the presence of multiple potential coordination sites allows for versatile binding behaviors, including significant π-backbonding ability, which has been observed in related pyridazine-based ligand systems. nih.govacs.org

Chelation Effects and Ligand Conformation

The arrangement of the pyridine and pyridazine rings in this compound makes it an excellent N,N'-bidentate chelating ligand. It can coordinate to a metal ion using the pyridine nitrogen and the adjacent nitrogen of the pyridazine ring (at the 1-position), forming a stable five-membered chelate ring. mdpi.comrsc.org This chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands, an observation known as the chelate effect.

The conformation of the ligand is crucial for effective chelation. For bidentate coordination to occur, the pyridine and pyridazine rings must adopt a relatively coplanar orientation to allow both nitrogen donor atoms to approach the metal center simultaneously. mdpi.com Studies on similar 3,6-disubstituted pyridazine ligands have shown that steric hindrance can affect the degree to which the pyridyl groups remain coplanar with the pyridazine ring. canterbury.ac.nz Significant twisting between the rings can prevent chelation and may favor alternative coordination modes, such as bridging between two metal centers. canterbury.ac.nz In complexes where chelation is achieved, the planarity of the two rings is a key structural feature. mdpi.com

Design and Synthesis of Metal Complexes Involving this compound

The design of metal complexes with this ligand leverages its versatile coordination properties to create discrete molecules with specific geometries and electronic characteristics.

Preparation of Discrete Coordination Compounds

The synthesis of discrete coordination compounds with ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method is the reaction of a metal-halide precursor with the ligand, leading to the formation of a new complex where the ligand displaces more labile groups.

For instance, a general procedure analogous to the synthesis of half-sandwich ruthenium(II) complexes with the structurally similar ligand 3-chloro-6-(1H-pyrazol-1-yl)pyridazine can be described. mdpi.com This involves reacting a dimeric precursor, such as [(η⁶-p-cymene)Ru(μ-Cl)Cl]₂, with two molar equivalents of the N,N'-bidentate ligand in a solvent like acetonitrile (B52724) at room temperature. mdpi.com The resulting cationic complex can then be precipitated by adding a salt containing a non-coordinating anion, such as ammonium (B1175870) tetrafluoroborate (B81430) (NH₄BF₄). mdpi.com This straightforward method yields crystalline products in good yields. mdpi.com Similar synthetic strategies have been employed for preparing a variety of first-row transition metal complexes with related chloropyridazinyl ligands, including those of Ni(II), Cu(II), and Zn(II). nih.govacs.org

Exploration of Coordination Modes (e.g., Mono-, Bi-, Polydentate)

While this compound is perfectly structured to act as a bidentate chelating ligand, its multiple nitrogen atoms allow for other coordination modes.

Bidentate (Chelating): This is the most common coordination mode, where the ligand forms a stable five-membered ring with a single metal center via the pyridine-N and a pyridazine-N. mdpi.comrsc.org This mode is observed in numerous mononuclear complexes. mdpi.com

Bridging (Polydentate): The ligand can bridge two or more metal centers. In one such mode, the pyridyl-N/pyridazine-N chelate site binds to one metal, while the second, more distant pyridazine nitrogen atom coordinates to another metal. This has been observed in related 3,6-bis(2'-pyridyl)pyridazine systems, leading to the formation of dinuclear complexes. rsc.orgnih.gov In other cases, particularly where steric hindrance prevents chelation, the ligand may bridge multiple metal centers using only one nitrogen from each ring to coordinate to different metals, leading to polynuclear grids or coordination polymers. canterbury.ac.nzcornell.edu

Monodentate: Although less common due to the stability of the chelate ring, monodentate coordination is possible, particularly if the reaction stoichiometry or steric factors favor it. In such a scenario, the ligand would likely coordinate through its most basic nitrogen, the one on the pyridine ring, leaving the pyridazine ring uncoordinated.

The final coordination mode is often influenced by the choice of metal ion, the counter-anion, solvent conditions, and the steric profile of the ligand itself. canterbury.ac.nz

Structural Characterization of Coordination Complexes

For example, in half-sandwich Ru(II) complexes with the analogous ligand 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, X-ray analysis confirms a pseudo-octahedral "piano-stool" geometry. mdpi.com The Ru(II) center is coordinated by the facial η⁶-p-cymene ligand, a halide (Cl, Br, or I), and the two nitrogen atoms from the chelating pyridazine-based ligand. mdpi.com The Ru-N bond lengths are typically in the range of 2.07 to 2.08 Å, and the N-Ru-N "bite" angle of the chelate ring is approximately 76°. mdpi.com

Other essential characterization techniques include:

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy confirms the coordination of the ligand by observing shifts in the signals of the ligand's protons and carbons upon binding to the metal. mdpi.comnih.govcyberleninka.ru

FTIR Spectroscopy: Infrared spectroscopy is used to identify the vibrational stretching bands of the ligand and confirm its coordination, as these bands often shift to different wavenumbers in the complex compared to the free ligand. mdpi.comcyberleninka.ru

Mass Spectrometry: ESI-MS (Electrospray Ionization Mass Spectrometry) is used to confirm the mass of the complex cation, thereby verifying its composition and stoichiometry. mdpi.comacs.org

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which is compared against calculated values to confirm the empirical formula of the synthesized complex. mdpi.com

The following table presents selected structural data from X-ray diffraction analysis of analogous half-sandwich Ru(II) complexes, illustrating the typical bond metrics found in such systems. mdpi.com

| Parameter | Ru1 (X = Cl) | Ru2 (X = Br) | Ru3 (X = I) |

|---|---|---|---|

| Ru—N(pyrazole) | 2.0712(17) | 2.080(2) | 2.079(2) |

| Ru—N(pyridazine) | 2.0772(17) | 2.077(2) | 2.075(2) |

| Ru—X | 2.4170(5) | 2.5539(3) | 2.7208(3) |

| N(pyrazole)—Ru—N(pyridazine) | 76.33(9) | 76.18(9) | 76.22(8) |

| N(pyrazole)—Ru—X | 88.44(6) | 87.41(6) | 86.80(6) |

| N(pyridazine)—Ru—X | 83.50(5) | 84.15(6) | 85.08(6) |

X-ray Crystallography Studies of Ligand-Metal Geometries

While detailed crystallographic studies on complexes containing the specific ligand this compound are not extensively reported in the provided literature, a wealth of information can be gleaned from closely related structures where the pyridin-2-yl group is substituted or modified. These studies provide critical insights into the coordination behavior of the 3-chloro-pyridazine moiety.

Notably, extensive X-ray diffraction analysis has been performed on half-sandwich Ru(II) "piano-stool" complexes incorporating the analogous ligand, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine. mdpi.comresearchgate.net In these complexes of the type [(η⁶-arene)Ru(N,N'-ligand)(X)]⁺, the ruthenium center adopts a pseudo-octahedral geometry. mdpi.com The η⁶-arene group is facially coordinated, occupying one face of the octahedron, while the bidentate pyrazolyl-pyridazine ligand and a halide (Cl, Br, I) occupy the other three coordination sites. mdpi.com The pyrazolyl and pyridazine rings of the ligand remain nearly coplanar upon chelation to the Ru(II) ion, forming a stable five-membered chelate ring. mdpi.com

Similarly, studies on first-row transition metal complexes with tridentate hydrazone ligands derived from 6-chloropyridazine, such as picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), reveal penta- or hexa-coordinated metal centers for metals like Cu(II), Ni(II), Zn(II), and Co(III). acs.org Copper(II) complexes with related pyrazolyl-pyridazine ligands have been shown to adopt varied geometries, including trigonal-bipyramidal structures. psu.edu The structural diversity highlights the flexibility of the pyridazine-based scaffold in accommodating the geometric preferences of different metal ions.

The table below summarizes key structural parameters from X-ray crystallography studies of metal complexes with ligands closely related to this compound.

| Complex | Metal Center | Geometry | Key Bond Lengths (Å) | Key Bond/Torsion Angles (°) | Reference |

|---|---|---|---|---|---|

| [(η⁶-p-cymene)Ru(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Cl]⁺ | Ru(II) | Pseudo-octahedral | Ru-N: 2.0712(17) - 2.080(2) Ru-Cl: 2.3920(6) | N-Ru-N: 76.18(9) - 76.33(9) N₁-N₂-C₄-N₃ Torsion: -0.1(9) | mdpi.comresearchgate.net |

| [(η⁶-p-cymene)Ru(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Br]⁺ | Ru(II) | Pseudo-octahedral | Ru-N: 2.078(2) Ru-Br: 2.5228(2) | N-Ru-N: 76.22(8) N₁-N₂-C₄-N₃ Torsion: -0.8(3) | mdpi.comresearchgate.net |

| [(η⁶-p-cymene)Ru(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)I]⁺ | Ru(II) | Pseudo-octahedral | Ru-N: 2.079(3) Ru-I: 2.6996(2) | N-Ru-N: 76.20(9) N₁-N₂-C₄-N₃ Torsion: -5.4(3) | mdpi.comresearchgate.net |

| [Co(PIPY)₂]⁺ (PIPYH = Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone) | Co(III) | Hexa-coordinated | N/A | N/A | acs.org |

| [Cu(cppd)(cnge)Cl₂]·H₂O (cppd = 3-chloro-6-(pyrazol-1-yl)pyridazine) | Cu(II) | Trigonal-bipyramidal | N/A | N/A | psu.edu |

Spectroscopic Signatures of Coordination (e.g., FTIR, NMR, UV-Vis)

The coordination of this compound or its analogs to a metal center induces characteristic shifts in their spectroscopic signatures, which serve as powerful tools for confirming complex formation and probing the electronic environment of the metal.

FTIR Spectroscopy: In the infrared spectra of metal complexes, the C=N stretching frequencies of the pyridazine and pyridine rings typically shift upon coordination. For instance, in a series of iron(II), nickel(II), and copper(II) complexes with a ligand derived from 2-(6-chloropyridazin-3-yl)hydrazine, the tridentate ligand coordinates through the nitrogen atoms of the pyridine ring, the azomethine group, and the pyridazine ring, leading to observable shifts in the IR spectrum. bohrium.com For Re(I) complexes with pyrazolyl-pyridazine ligands, the C═N stretching bands are observed in the 1460–1580 cm⁻¹ range. acs.org In another study, the C=N stretching frequencies of free pyrazolyl-pyridazine ligands shifted from between 1622.7 and 1645.9 cm⁻¹ down to between 1604.1 and 1615.40 cm⁻¹ upon complexation with ruthenium, indicating successful coordination. researchgate.net

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing diamagnetic complexes. Upon coordination, the proton and carbon signals of the ligand are shifted due to changes in the electronic environment and spatial conformation. For half-sandwich Ru(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, detailed ¹H and ¹³C NMR analyses have confirmed the structure in solution. mdpi.com For paramagnetic complexes, such as those of Ru(III), NMR spectra exhibit significantly broader signals and large hyperfine shifts that are temperature-dependent. nih.gov Analysis of these shifts can provide detailed information about the spin density distribution within the ligand framework. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of complexes featuring the pyridazine scaffold provide insight into the electronic transitions within the molecule. Ruthenium(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine display intense absorption bands in the 280–320 nm region, which are assigned to intra-ligand π–π* or n–π* transitions within the bidentate ligand. mdpi.com A lower intensity band observed in the 450–470 nm region is attributed to a metal-to-ligand charge transfer (MLCT) from the Ru(II) center to the pyridazine ligand. mdpi.comresearchgate.net The stability of these complexes in solution can also be monitored over time using UV-Vis spectroscopy, with stable complexes showing little change in their absorption spectra over 24 hours. researchgate.netresearchgate.net

The following table summarizes key spectroscopic data for complexes with ligands related to this compound.

| Spectroscopy Type | Complex Type/Ligand | Key Observations | Reference |

|---|---|---|---|

| FTIR | Ru(II) complexes with pyrazolyl-pyridazine ligands | Shift of ν(C=N) from ~1623-1646 cm⁻¹ to ~1604-1615 cm⁻¹ | researchgate.net |

| FTIR | Re(I) complexes with pyrazolyl-pyridazine ligands | ν(C=N) observed around 1460–1580 cm⁻¹ | acs.org |

| ¹H & ¹³C NMR | Diamagnetic Ru(II) and Zn(II) complexes | Characteristic shifts confirming solution-state structure | mdpi.comacs.org |

| UV-Vis | Ru(II) complexes with pyrazolyl-pyridazine ligands | Intra-ligand (π–π/n–π) transitions at 280–320 nm MLCT band at 450–470 nm | mdpi.comresearchgate.net |

| EPR | Cu(II) complexes | Used to analyze electronic properties and symmetry | acs.org |

Reactivity and Lability of Coordination Complexes

The reactivity of complexes containing the this compound ligand is largely dictated by two main features: the lability of co-ligands attached to the metal center and the reactivity of the chlorine atom on the pyridazine ring.

In pseudo-octahedral ruthenium complexes, the halide ligand (X = Cl, Br, I) is considered the labile co-ligand, representing a site for nucleophilic attack and ligand substitution. mdpi.com Density Functional Theory (DFT) calculations on [(η⁶-p-cymene)Ru(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)X]⁺ have shown that the nature of this halide affects the electrophilicity and, consequently, the reactivity of the complex. mdpi.comresearchgate.net The electrophilicity indices follow the order I > Br > Cl, suggesting that the iodo complex is the most susceptible to nucleophilic substitution. mdpi.com This trend is attributed to the increasing polarizability and size of the halide, which influences the Ru-X bond. researchgate.net

This predicted reactivity is borne out in experimental studies. The reaction of these ruthenium complexes with the biologically relevant nucleophile glutathione (B108866) (GSH) results in the displacement of the halide ligand and the formation of a new complex where glutathione is coordinated to the ruthenium center through its sulfur atom. researchgate.netresearchgate.net Kinetic studies confirm that the iodo-analogues exhibit higher binding constants and react faster with GSH than their chloro-counterparts, consistent with the DFT predictions. researchgate.netresearchgate.net

Beyond the lability of co-ligands, the chlorine atom at the 3-position of the pyridazine ring is a key site of reactivity. This C-Cl bond can be targeted for substitution reactions with various nucleophiles, such as amines or thiols. smolecule.com This functionality is crucial for the rational design of more complex ligands, as it allows the pyridazine scaffold to be covalently linked to other molecular fragments after it has been coordinated to a metal, or as a preliminary step in synthesizing more elaborate ligands. smolecule.comgoogle.com

Rational Design Principles for Advanced Ligand Architectures

This compound serves as an exemplary building block, or "scaffold," for the rational design of advanced ligand architectures intended for applications in supramolecular chemistry, materials science, and catalysis. smolecule.comgoogle.comrjptonline.org The design principles leverage the compound's distinct reactive sites: the bidentate chelating unit and the reactive C-Cl bond.

A primary strategy involves using the C-Cl bond for synthetic elaboration. For instance, this compound can be converted into 3-acetyl-6-(pyridin-2-yl)pyridazine. google.com This acetyl derivative can then undergo further condensation reactions to construct larger, polydentate ligand systems. google.com This step-wise approach is fundamental to creating complex molecules like 2,6-bis[6-(pyridin-2-yl)pyridazin-3-yl]-pyridine, where a central pyridine ring is flanked by two pyridyl-pyridazine units. google.com Such oligo-heterocyclic ligands are of significant interest for their ability to form well-defined metal-ion complexes and supramolecular assemblies. google.comresearchgate.net

Another design principle is based on the concept of "scaffold hopping" or hybridization, where the pyridazine core is combined with other pharmacophores or functional groups to create molecules with specific properties. acs.org The electron-deficient nature of the pyridazine ring, enhanced by the chloro substituent, makes it an attractive platform for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl or alkyl groups at the 3-position. smolecule.comresearchgate.net

Furthermore, the pyridyl-pyridazine framework can be incorporated into even more sophisticated systems, such as dimetal-binding scaffolds. By creating derivatives like imidazo[1,5-b]pyridazine-7-ylidene, researchers have designed tridentate ligands capable of forming heterobimetallic complexes with defined metal-metal interactions, demonstrating a high level of control over molecular architecture. bohrium.com The inherent coordination and reactive properties of this compound thus provide a reliable and versatile foundation for constructing ligands with tailored steric and electronic properties for diverse chemical applications. smolecule.comacs.org

Computational Chemistry Studies on 3 Chloro 6 Pyridin 2 Yl Pyridazine and Its Complexes

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a standard method for investigating the structural and electronic properties of molecules. Such calculations for 3-Chloro-6-(pyridin-2-yl)pyridazine would provide fundamental data on its stability and reactivity.

Geometric Optimization and Conformational Analysis

A geometric optimization study would calculate the most stable three-dimensional arrangement of the atoms in this compound. This involves determining key bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis would explore the energy landscape associated with the rotation around the single bond connecting the pyridazine (B1198779) and pyridine (B92270) rings, identifying the most stable conformer(s).

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

Analysis of the electronic structure would yield critical insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. researchgate.net A smaller gap generally suggests a molecule is more reactive. Furthermore, calculations of the molecular electrostatic potential (MEP) and Mulliken or Natural Bond Orbital (NBO) charge distribution would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, predicting how it might interact with other reagents.

Prediction and Assignment of Vibrational and Electronic Spectra

DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to make precise assignments for each vibrational mode. dergipark.org.trresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π*). ijcce.ac.ir

Mechanistic Investigations of Organic Reactions

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions.

Transition State Characterization and Reaction Pathway Elucidation

For reactions involving this compound, such as nucleophilic aromatic substitution at the chlorine-bearing carbon, computational studies would identify the high-energy transition state structures. By locating the transition state connecting reactants to products, chemists can understand the precise geometry and electronic features required for the reaction to occur. This allows for the complete mapping of the reaction pathway.

Theoretical Insights into Coordination Interactions

This compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of both the pyridine and pyridazine rings. psu.eduacs.org Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of these coordination interactions.

DFT calculations are frequently used to analyze the bonding between this compound and various metal ions. Studies on related pyrazolyl-pyridazine ligands complexed with Rhenium(I) show that coordination to the metal center significantly affects the electronic properties of the ligand. acs.org The presence of the electron-withdrawing [BrRe(CO)₃] moiety, for example, influences the chemical shifts of the ligand's protons in NMR spectra, an effect that can be rationalized through computational analysis of electron density distribution. acs.org

In Ruthenium(II) piano-stool complexes, where a derivative, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, acts as a bidentate ligand, DFT calculations provide insight into the electronic structure and reactivity. mdpi.comresearchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) helps in understanding charge transfer characteristics within the complex. For instance, in a series of [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄ complexes (where X = Cl, Br, I), DFT calculations revealed that the electrophilicity of the complex is sensitive to the halide co-ligand, following the order I > Br > Cl. mdpi.com This trend suggests that the iodo complex has the greatest tendency to accept electron density from an incoming nucleophile. mdpi.com

Table 1: Selected DFT-Calculated Bond Lengths for a Ruthenium(II) Complex Analogue The following data is for the related complex [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]⁺, providing insight into typical coordination bond lengths.

| Bond | Calculated Bond Length (Å) |

| Ru-N(pyridazine) | 2.135 |

| Ru-N(pyrazole) | 2.112 |

| Ru-Cl | 2.433 |

Source: Adapted from DFT calculation data for Ru1 complex. mdpi.com

For instance, half-sandwich Ru(II) complexes featuring a related 3-chloro-6-(pyrazol-1-yl)pyridazine ligand adopt a pseudo-octahedral "piano stool" geometry. mdpi.com In this arrangement, the η⁶-p-cymene ring occupies the facial coordination sites, while the bidentate pyridazine ligand and a halide ligand occupy the remaining positions. mdpi.com Similarly, copper(II) complexes with the same ligand have been shown to adopt geometries such as tetragonally elongated distorted octahedral and trigonal-bipyramidal, depending on the other co-ligands present. psu.edu The formation of a stable five-membered chelate ring between the ligand and the metal ion is a common feature. psu.edumdpi.com

The stability of these complexes is influenced by both electronic and steric factors. The robust Ru-C π-bonds in the p-cymene (B1678584) ring contribute significantly to the thermodynamic stability of the ruthenium complexes. mdpi.com Theoretical calculations can quantify this stability, for example, by calculating binding energies or by analyzing the orbital interactions that contribute to the strength of the metal-ligand bonds.

Table 2: Comparison of Experimental and DFT-Predicted Bond Angles (°) for a Ruthenium(II) Complex Analogue The following data is for the related complex [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(Cl)]⁺.

| Angle | Experimental (X-ray) | Calculated (DFT) |

| N(pyridazine)-Ru-N(pyrazole) | 77.5 | 77.1 |

| N(pyridazine)-Ru-Cl | 84.4 | 85.9 |

| N(pyrazole)-Ru-Cl | 86.1 | 86.7 |

Source: Adapted from data for Ru1 complex. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and stability of molecules and their complexes in a simulated environment, such as in solution, over a period of time. nih.govresearchgate.net While specific MD studies focusing exclusively on this compound are not widely documented, the methodology has been applied to structurally similar compounds and their complexes, providing a framework for how its dynamic properties could be investigated. nih.govplos.org

For a complex of this compound, an MD simulation could be used to:

Assess the conformational stability of the chelate ring in solution.

Study the interaction of the complex with solvent molecules.

Investigate the dynamic behavior of the entire complex, including the flexibility of the pyridyl-pyridazine linkage.

Analyze the root-mean-square fluctuation (RMSF) of individual atoms to identify the most rigid and most flexible parts of the molecule.

These computational experiments provide insights beyond static structures, predicting how the complex behaves in a more realistic, dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural properties of a series of chemical compounds with a specific activity or property. mdpi.com While often used for predicting biological activity, QSAR can also be applied to predict non-biological endpoints such as physical or chemical properties. researchgate.net

In the context of pyridazine derivatives, QSAR studies have been conducted to model their performance as corrosion inhibitors for mild steel. researchgate.net In such a study, a set of pyridazine compounds would be synthesized and their corrosion inhibition efficiency measured experimentally. Then, a variety of molecular descriptors are calculated for each compound using computational methods like DFT. These descriptors quantify various aspects of the molecule's electronic and structural properties.

The goal is to build a mathematical model that links these descriptors to the observed inhibition efficiency. researchgate.netacs.org This model can then be used to predict the performance of new, unsynthesized pyridazine derivatives and to understand which molecular features are most important for the desired property.

Table 3: Examples of Molecular Descriptors Used in Non-Biological QSAR Models

| Descriptor Category | Example Descriptors | Property Represented |

| Electronic | Energy of HOMO (EHOMO), Energy of LUMO (ELUMO), Energy Gap (ΔE) | Electron-donating/accepting ability, reactivity |

| Global | Dipole Moment, Total Energy, Molecular Volume | Polarity, size, and bulkiness of the molecule |

| Local | Mulliken or Hirshfeld Atomic Charges | Reactivity of specific atoms, potential coordination sites |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

Source: Based on general principles of QSAR modeling. mdpi.comresearchgate.netd-nb.info

For this compound, a QSAR model could be developed to predict properties like its solubility in different solvents, its potential as a corrosion inhibitor, or its performance as a component in materials science applications, based on a training set of related compounds. researchgate.netsmolecule.com

Applications of 3 Chloro 6 Pyridin 2 Yl Pyridazine in Chemical Science and Technology

Role as a Versatile Synthetic Building Block and Intermediate

The presence of a replaceable chlorine atom and two nitrogen-containing aromatic rings in 3-Chloro-6-(pyridin-2-yl)pyridazine underpins its utility as a versatile intermediate in organic synthesis. smolecule.com The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the nitrogen atoms can participate in coordination with metal centers. smolecule.commdpi.com

Precursor for Complex Heterocyclic Scaffolds

This compound serves as a foundational molecule for the construction of intricate heterocyclic systems. Its reactivity allows for its incorporation into larger, polycyclic structures with potential biological activity.

One notable application is in the synthesis of dimetal-binding scaffolds. For example, it is a precursor in the multi-step synthesis of 2-(Pyridin-2-yl)imidazo[1,5-b]pyridazine-7-ylidene, a scaffold used to create trinuclear heterobimetallic complexes involving gold-metal interactions. bohrium.com This highlights the compound's role in developing sophisticated coordination chemistry.

Furthermore, it can be used to create extended aromatic systems. For instance, it is a starting material for the synthesis of 2,6-bis[6-(pyridin-2-yl)pyridazin-3-yl]-pyridine and its derivatives. google.com These types of molecules are of interest for their potential photophysical properties and as ligands in supramolecular chemistry. The synthesis often involves palladium-catalyzed cross-coupling reactions, where the chloro-substituent is replaced. smolecule.com

Synthesis of Functionalized Pyridazine (B1198779) and Pyridine (B92270) Derivatives

The reactivity of the chlorine atom in this compound is extensively utilized to synthesize a wide array of functionalized pyridazine and pyridine derivatives. This is typically achieved through nucleophilic substitution reactions where the chlorine is displaced by amines, thiols, or other nucleophiles. smolecule.com

An example of this is its use in the preparation of 3-acetyl-6-(pyridin-2-yl)pyridazine, which can then be further elaborated into more complex structures. google.com This demonstrates how the initial chloro-pyridazine can be transformed into a ketone, opening up further avenues for chemical modification.

Moreover, the core structure can be modified to produce compounds with potential therapeutic applications. For instance, derivatives of 3,6-disubstituted pyridazines have been synthesized and evaluated for their anticancer properties. acs.org While not all starting materials are explicitly this compound, the synthetic strategies are often applicable.

Contributions to Agrochemical Research and Development

The pyridazine moiety is a well-established pharmacophore in the agrochemical industry, found in various herbicides, fungicides, and insecticides. researchgate.net this compound, as a readily modifiable building block, plays a role in the discovery and development of new crop protection agents.

Intermediate in the Synthesis of Crop Protection Agents

The compound serves as an intermediate in the synthesis of novel agrochemicals. For example, pyridazine derivatives are known to exhibit herbicidal activity by inhibiting phytoene (B131915) desaturase (PDS), a key enzyme in carotenoid biosynthesis. bohrium.com While specific commercial herbicides directly derived from this compound are not explicitly detailed in the provided search results, the general class of pyridazine-based herbicides is a major area of research. google.com

Similarly, in the field of fungicides, pyridazine derivatives have been developed to control various plant-destructive fungi. epo.orggoogle.com The synthesis of these fungicides often involves the modification of a chlorinated pyridazine core. For instance, novel pyridazine derivatives have shown fungicidal activity against a range of plant pathogens. researchgate.netbohrium.com

In insecticide development, the pyridine ring is a common feature in active compounds. researchgate.net The combination of the pyridazine and pyridine rings in this compound makes it an attractive starting point for the synthesis of new insecticidal compounds. mdpi.com

Structure-Function Studies in Agrochemical Design

The development of new agrochemicals relies heavily on understanding the relationship between a molecule's structure and its biological activity. The ability to easily modify the this compound scaffold allows researchers to systematically investigate these structure-activity relationships (SAR). researchgate.net

By synthesizing a series of derivatives with different substituents at the chloro-position and on the pyridine ring, chemists can probe how these changes affect the compound's efficacy as a herbicide, fungicide, or insecticide. For example, studies on pyridazine-based herbicides have explored how different substitutions on the pyridazine ring influence their inhibitory effect on phytoene desaturase. bohrium.com Similarly, SAR studies on pyridazine-containing fungicides and insecticides help in optimizing their potency and spectrum of activity. bohrium.commdpi.com

Applications in Materials Science

The aromatic and electron-deficient nature of the pyridazine and pyridine rings, combined with the potential for functionalization, suggests that this compound and its derivatives could have applications in materials science. smolecule.com The electronic properties of such molecules can be tuned through chemical modification, making them candidates for use in electronic and optical materials. smolecule.com

There is growing interest in the use of pyridazine-based compounds in the development of organic light-emitting diodes (OLEDs). bohrium.comresearchgate.net The incorporation of nitrogen-containing heterocycles can influence the photophysical properties of materials, such as their emission color and efficiency. While specific OLEDs based on this compound are not detailed, the general class of pyridazine derivatives is being explored for these applications. bohrium.com

Furthermore, the ability of the nitrogen atoms in the pyridazine and pyridine rings to coordinate with metal ions makes this scaffold potentially useful in the construction of metal-organic frameworks (MOFs). researchgate.netnih.gov MOFs are crystalline materials with a wide range of potential applications, including gas storage and catalysis. rsc.org The geometry and electronic properties of the organic linker are crucial in determining the structure and function of the resulting MOF.

Precursors for Organic Semiconductors

The structural framework of this compound makes it a valuable precursor in the synthesis of advanced materials, including those with potential applications as organic semiconductors. smolecule.com The aromatic nature of its pyridazine and pyridine rings, coupled with the presence of heteroatoms, provides a foundation for creating larger, conjugated systems with desirable electronic properties. smolecule.com

Researchers can utilize this compound as a starting material in multi-step synthetic pathways. The reactive chlorine atom at the 3-position of the pyridazine ring is a key functional group that allows for facile substitution reactions. smolecule.com Through metal-catalyzed cross-coupling reactions, this chloro group can be replaced with various organic fragments, enabling the construction of complex molecules. For instance, it serves as a foundational block for producing more elaborate structures like 2,6-bis[6-(pyridin-2-yl)pyridazin-3-yl]-pyridine, where multiple pyridyl-pyridazine units are linked together. google.com Such extended π-conjugated systems are a critical design feature for organic semiconductor materials used in electronic and optoelectronic devices.

Components in Polymer Chemistry

In polymer chemistry, this compound serves as a functional building block. The reactive chloro group allows it to be incorporated into polymer chains or grafted onto existing polymer backbones. This functionalization can impart specific properties, such as thermal stability, conductivity, or metal-coordinating capabilities, to the resulting polymer. Its bifunctional nature—a site for polymerization or grafting via the chloro group and a site for metal coordination via the nitrogen atoms—makes it a versatile component in the design of functional polymeric materials.

Utility in Catalysis

The molecular architecture of this compound is well-suited for applications in catalysis, particularly as a ligand in transition metal complexes.

The compound functions as a bidentate ligand, using the nitrogen atoms from both the pyridine and pyridazine rings to chelate to a central metal ion. mdpi.com Pyridine and its derivatives are among the most common and important N-heterocyclic ligands in coordination chemistry and homogeneous catalysis, valued for their ability to stabilize transition metals. researchgate.net The pyridyl-pyridazine scaffold can form stable five-membered chelate rings with transition metals such as ruthenium, gold, nickel, and copper. mdpi.combohrium.com

This coordinating ability has been exploited to create complex catalytic systems. For example, derivatives of the pyridyl-pyridazine structure have been used to form N-Heterocyclic Carbene (NHC) ligands, which possess strong σ-donating properties and are highly effective in stabilizing transition metal catalysts. bohrium.com These ligands can be used to synthesize heterobimetallic complexes involving gold(I) and other 3d-metals, demonstrating the scaffold's utility in advanced catalyst design. bohrium.com Studies have shown the successful synthesis of complexes like [CuII(PIPYH)(NO3)2] and NiII(PIPYH)22, where a ligand derived from a chloro-pyridazine core coordinates with copper and nickel ions. acs.org

The structure of the pyridyl-pyridazine ligand has a direct influence on the performance and selectivity of the catalyst. The electronic properties of the ligand, which can be tuned by substituents like the chloro group, affect the stability, activity, and selectivity of the metallic center. mdpi.comacs.org

For instance, in Grubbs-type ruthenium catalysts used for alkene metathesis, the nature of the pyridine-containing ligand is critical. The catalyst's activity and selectivity are highly dependent on reaction conditions such as temperature. An increase in temperature often leads to a significant increase in catalytic activity and conversion rates. beilstein-journals.org However, this can sometimes be accompanied by a decrease in selectivity towards the desired primary products due to the formation of isomers and secondary products. beilstein-journals.org The electronic properties of the ligand, such as its π-backbonding ability, can also influence the characteristics of the metal complex. acs.org

The performance of catalysts can be meticulously controlled by modifying reaction parameters. Studies on coordination polymers used as catalysts show that factors like catalyst loading, reaction time, and the electronic nature of the substrate all impact the final product yield. Benzaldehydes with strong electron-withdrawing groups, for example, often show higher reaction efficiency due to their increased electrophilicity. mdpi.com

Table 1: Effect of Temperature on Catalytic Performance of a Ruthenium Precatalyst in 1-Octene Metathesis Data derived from a study on a precatalyst with a related pyridine-based ligand structure. beilstein-journals.org

| Temperature (°C) | Conversion (%) | Primary Metathesis Products (PMPs) (%) | Selectivity towards PMPs (%) |

| 80 | 19.4 | 18.8 | 97 |

| 90 | 70.5 | 62.8 | 89 |

| 100 | 93.0 | 80.8 | 87 |

| 110 | 98.0 | 83.1 | 85 |

Applications in Corrosion Inhibition Technologies

Pyridazine derivatives, including this compound, have been identified as effective corrosion inhibitors, particularly for protecting metals like mild steel in aggressive acidic environments such as hydrochloric acid (HCl) solutions. smolecule.combohrium.comderpharmachemica.com Organic compounds containing nitrogen, sulfur, and oxygen heteroatoms, along with aromatic rings, are well-known for their inhibitive properties. derpharmachemica.comchemmethod.com The effectiveness of these molecules stems from their ability to adsorb onto the metal surface, creating a protective barrier against corrosive agents. researchgate.net

The corrosion inhibition mechanism of pyridazine derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that minimizes direct contact between the metal and the acidic solution. bohrium.comresearchgate.net This adsorption process is complex and can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). researchgate.net

Physisorption occurs through electrostatic interactions between the charged metal surface and charged inhibitor molecules.

Chemisorption involves the formation of coordinate bonds between the inhibitor and the metal. This is considered the dominant interaction for pyridazine derivatives. bohrium.com The lone pair electrons on the nitrogen atoms of the pyridine and pyridazine rings can be shared with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net Additionally, the π-electrons of the aromatic rings can interact with the metal atoms, further strengthening the bond. researchgate.net

This process displaces water molecules and aggressive chloride ions from the metal surface, creating a stable barrier of Fe-inhibitor complexes that significantly reduces the rate of corrosion. bohrium.com The adsorption behavior of these inhibitors often conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), confirm the formation of this protective layer. bohrium.comresearchgate.netresearchgate.net PDP studies often reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

Table 2: Corrosion Inhibition Efficiency of a Pyridazine Derivative on C38 Steel in 1M HCl Data derived from a study on a related pyridazine derivative, CBDP. derpharmachemica.com

| Inhibitor Concentration (mol/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 (Blank) | 1.11 | - |

| 1x10⁻⁶ | 0.54 | 51.1 |

| 1x10⁻⁵ | 0.35 | 68.3 |

| 1x10⁻⁴ | 0.21 | 81.5 |

| 1x10⁻³ | 0.11 | 90.0 |

Electrochemical and Gravimetric Studies of Inhibition Efficiency

The evaluation of a compound's ability to inhibit corrosion is predominantly carried out using electrochemical and gravimetric techniques. These methods provide quantitative data on the formation of a protective layer on the metal surface and the subsequent reduction in the corrosion rate. Studies on various pyridazine derivatives consistently demonstrate their efficacy as corrosion inhibitors for mild and carbon steel in aggressive acidic media like hydrochloric acid (HCl) and sulfuric acid (H2SO4). bohrium.comresearchgate.net

Potentiodynamic Polarization (PDP) Studies

Potentiodynamic polarization measurements are used to investigate the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By analyzing the polarization curves, key electrochemical parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) are determined.

The inhibition efficiency (ηp%) is calculated from the corrosion current densities in the absence (i⁰corr) and presence (icorr) of the inhibitor. A significant decrease in icorr upon the addition of the inhibitor signifies effective corrosion protection. Research on various pyridazine derivatives shows that the inhibition efficiency increases with higher concentrations of the compound. semanticscholar.org The shift in the corrosion potential (Ecorr) indicates the inhibitor's mode of action. For most pyridazine derivatives, the change in Ecorr is minimal, classifying them as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. semanticscholar.orgresearchgate.netijcsi.pro This is attributed to the adsorption of the inhibitor molecules onto the metal surface, blocking the active sites for both metal dissolution and hydrogen evolution. researchgate.net

Table 1: Potentiodynamic Polarization Data for a Pyridazine Derivative on Mild Steel in 1 M HCl (Data is illustrative, based on findings for structurally similar compounds like 3,6-di(pyridin-2-yl)pyridazine (B2515594) derivatives)

| Inhibitor Conc. (M) | Ecorr (mV vs. Ag/AgCl) | icorr (µA/cm²) | ηp (%) |

| Blank (0) | -490 | 1150 | - |

| 1 x 10⁻⁶ | -495 | 253 | 78.0 |

| 1 x 10⁻⁵ | -502 | 118 | 89.7 |

| 1 x 10⁻⁴ | -508 | 69 | 94.0 |

| 1 x 10⁻³ | -515 | 46 | 96.0 |

This table is interactive. You can sort the columns by clicking on the headers.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the metal/solution interface. The measurements often result in a Nyquist plot, which for corrosion systems typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger Rct value indicates a slower corrosion process and higher inhibition efficiency. ijcsi.pro

The presence of pyridazine inhibitors consistently leads to a significant increase in the Rct value, confirming the formation of a protective barrier on the metal surface. semanticscholar.org Simultaneously, the double-layer capacitance (Cdl) tends to decrease with increasing inhibitor concentration. ijcsi.pro This decrease is attributed to the adsorption of the organic molecules, which displace water molecules and reduce the local dielectric constant at the interface. The inhibition efficiency from EIS data (ηs%) is calculated from the charge transfer resistance values with (Rct) and without (R⁰ct) the inhibitor.

Table 2: EIS Data for a Pyridazine Derivative on Mild Steel in 1 M HCl (Data is illustrative, based on findings for structurally similar compounds)

| Inhibitor Conc. (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | ηs (%) |

| Blank (0) | 45 | 85 | - |

| 1 x 10⁻⁶ | 210 | 62 | 78.6 |

| 1 x 10⁻⁵ | 455 | 45 | 90.1 |

| 1 x 10⁻⁴ | 780 | 33 | 94.2 |

| 1 x 10⁻³ | 1190 | 25 | 96.2 |

This table is interactive. You can sort the columns by clicking on the headers.

Gravimetric (Weight Loss) Measurements

Gravimetric analysis is a direct method for determining the corrosion rate by measuring the weight loss of a metal specimen after immersion in the corrosive solution for a specific period. The inhibition efficiency (ηw%) is calculated by comparing the weight loss in the uninhibited and inhibited solutions.

Studies on pyridazine derivatives confirm the electrochemical findings, showing that the corrosion rate of steel decreases significantly in the presence of the inhibitors. elsevierpure.com The inhibition efficiency determined by this method is generally in good agreement with the results obtained from PDP and EIS techniques, validating the effectiveness of these compounds. researchgate.net The protective action is due to the adsorption of the inhibitor molecules on the metal surface, which is often found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the surface. jocpr.comderpharmachemica.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While established routes to pyridazine-based compounds exist, the pursuit of more efficient, atom-economical, and environmentally benign synthetic methodologies remains a key research focus. Future efforts are anticipated to move beyond traditional multi-step processes, which can be time-consuming and generate significant waste.

Emerging areas of synthetic development include:

Palladium-Catalyzed Cross-Coupling Reactions: The functionalization of pyridazine (B1198779) and pyridine (B92270) rings using modern cross-coupling techniques is a burgeoning field. researchgate.net Researchers are exploring reactions like Suzuki-Miyaura, Heck, and Sonogashira to introduce a wide array of substituents onto the 3-Chloro-6-(pyridin-2-yl)pyridazine scaffold. This allows for the creation of diverse chemical libraries for screening in drug discovery and materials science. For instance, palladium-catalyzed C-N bond formation has been used to synthesize complex azaheteroaromatic cores from precursors like 3-aminopyridazine. researchgate.net

C-H Activation/Functionalization: Direct C-H activation represents a paradigm shift in organic synthesis, offering a more direct route to modify the core structure without the need for pre-functionalized starting materials. Applying these methods to the pyridyl or pyridazine rings of the title compound could streamline the synthesis of complex derivatives.

Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can offer improved reaction control, enhanced safety, and higher throughput for the production of this compound and its derivatives. These technologies facilitate rapid optimization of reaction conditions and the efficient generation of compound libraries.

Novel Cyclization Strategies: Research into new cyclization reactions to construct the core pyridopyridazine (B8481360) framework from different starting materials is ongoing. mdpi.com Strategies involving condensation reactions of precursors like 4-methyl pyridazine-6-one or hetero Diels-Alder cycloadditions are being explored to create diverse pyridopyridazine isomers and derivatives. mdpi.com A patent describes preparing related compounds from 3-acetyl-6-(pyridin-2-yl)pyridazine, which itself is derived from this compound, indicating pathways for derivatization. google.com

The following table summarizes some modern synthetic approaches relevant to pyridazine chemistry.

| Synthetic Strategy | Description | Potential Advantage | Relevant Findings |

| Palladium-Catalyzed Amination | Auto-tandem Pd-catalyzed amination of halo-pyridines with aminopyridazines to form fused heterocyclic systems. researchgate.net | High efficiency and ability to construct complex polycyclic structures in a single operation. researchgate.net | Synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine achieved with 94% yield using a Pd(OAc)₂/Xantphos catalyst system. researchgate.net |

| Condensation/Cyclization | Condensation of methyl groups on pyridazinones with reagents like DMFDMA followed by cyclization to form pyridopyridazinedione derivatives. mdpi.comresearchgate.net | Access to a variety of substituted pyridopyridazinedione scaffolds from readily available starting materials. researchgate.net | Pyridopyridazine-3,8-dione was successfully prepared from 4-methyl pyridazine-6-one. mdpi.comresearchgate.net |

| Hetero Diels-Alder Reaction | Cycloaddition of tetrazine derivatives with enamines to produce fused pyridazine systems after extrusion of dinitrogen. mdpi.com | A convergent approach to building the pyridazine ring with control over substitution patterns. | Fused pyridazine 42 was formed in 28% yield from the reaction of 1,2,4,5-tetrazine-3,6-dicarboxylate and 5,5-dimethylpyrroline. mdpi.com |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the electrophilic nature of the pyridazine ring, the displaceable chlorine atom, and the coordinating ability of the nitrogen atoms. While nucleophilic substitution of the chlorine is a known and utilized reaction, there are several avenues for exploring novel reactivity. smolecule.com

Future research could focus on:

Reactions with Organometallic Reagents: Investigating the interaction of Grignard reagents, organolithiums, or other organometallics could lead to new C-C bond-forming reactions at positions other than the chlorinated carbon, potentially through metal-halogen exchange or directed ortho-metalation.

Unconventional Cyclization Reactions: The bifunctional nature of the molecule, with its pyridine and pyridazine moieties, could be exploited to design novel intramolecular cyclization reactions, leading to unique polycyclic aromatic systems. smolecule.com

Photochemical and Electrochemical Reactivity: The response of the compound to light or electrical current is an underexplored area. Photochemical reactions could lead to novel isomers or cycloaddition products, while electrochemical studies could reveal its redox properties and potential applications in electro-organic synthesis.

Multicomponent Reactions (MCRs): The use of this compound as a substrate in MCRs could provide rapid access to highly complex molecules from simple precursors in a single step. The participation of related N-heterocyclic carbenes in MCRs suggests a potential avenue for new reaction discovery. acs.org

Advanced Ligand Systems for Specialized Applications

The bidentate N,N-chelating site formed by the adjacent nitrogen atoms of the pyridine and pyridazine rings makes this compound an excellent scaffold for designing advanced ligands. google.commdpi.com While its use in forming simple metal complexes is established, future work will likely focus on creating more sophisticated ligand systems for highly specific tasks.

Emerging research directions include:

Polydentate Ligand Architectures: Expanding the scaffold to create tridentate or tetradentate ligands could enhance the stability and control the geometry of the resulting metal complexes. google.com This can be achieved by chemically linking multiple this compound units or by adding other coordinating groups to the molecule. Such ligands are of interest for complexing metal ions for various applications. google.com

Catalytically Active Metalligands: Incorporating the pyridyl-pyridazine unit into a larger structure that also contains a catalytically active site could lead to bifunctional catalysts with unique reactivity.

Luminescent Probes and Sensors: Metal complexes of pyridyl-pyridazine ligands can exhibit interesting photophysical properties. Ruthenium(II) complexes of the similar 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligand, for instance, show metal-to-ligand charge transfer (MLCT) bands. mdpi.com By carefully choosing the metal center and modifying the ligand structure, it is possible to develop luminescent materials for applications in OLEDs or as chemical sensors that signal the presence of specific analytes through changes in their light emission.

Bioactive Metal Complexes: The development of metal-based therapeutic agents is a rapidly growing field. Ruthenium(II)-arene complexes bearing a related pyrazolylpyridazine ligand have been synthesized and studied for their potential as anticancer agents. mdpi.com The design of new metal complexes using this compound as a ligand is a promising strategy for developing novel drugs with unique mechanisms of action.

The table below shows examples of metal complexes formed with related pyridazine ligands and their applications.

| Metal Center | Ligand System | Application | Key Finding |

| Ruthenium(II) | [(η⁶-p-cymene)(3-chloro-6-(1H-pyrazol-1-yl)pyridazine)Ru(X)]BF₄ mdpi.com | Anticancer Research | The choice of halide ligand (X = Cl, Br, I) can fine-tune the reactivity and chemotherapeutic effect of the complex. mdpi.com |

| Various Metals | Polydentate ligands based on pyridazine heterocycles google.com | Coordination Chemistry | These ligands are highly suitable for complexing a variety of metal ions, opening up potential in catalysis and materials. google.com |

| Iron/Steel | Adsorbed layer of 3,6-di(pyridin-2-yl)pyridazine (B2515594) derivatives elsevierpure.comresearchgate.net | Corrosion Inhibition | The molecules adsorb strongly onto the metal surface, forming a protective barrier against corrosion in acidic media. elsevierpure.comresearchgate.net |

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is a powerful tool for accelerating research. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives, guiding experimental design and interpreting results.

Future integrated approaches will likely involve:

Predictive Synthesis: Using computational models to predict the most likely outcomes of a reaction, thereby reducing the number of experiments needed to develop new synthetic routes.

Mechanism Elucidation: Combining spectroscopic and kinetic experiments with DFT calculations to unravel complex reaction mechanisms, such as those in catalysis or novel reactivity patterns.

Rational Ligand Design: Employing computational screening to design ligands with optimal electronic and steric properties for specific applications, such as enhancing the catalytic activity of a metal center or tuning the photophysical properties of a luminescent probe.

Structure-Property Relationship Studies: In materials science, this integrated approach is crucial. For example, in the study of corrosion inhibitors, experimental techniques like electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are combined with DFT and molecular dynamics simulations to understand how pyridazine derivatives adsorb onto a metal surface and protect it from corrosion. elsevierpure.comresearchgate.netresearchgate.net These studies show a strong correlation between theoretical predictions of molecular properties (like HOMO/LUMO energies) and experimentally observed inhibition efficiency. elsevierpure.comresearchgate.net

| Integrated Method | Application Area | Insights Gained |

| Electrochemical Studies + DFT | Corrosion Inhibition | Elucidation of adsorption mechanisms (physisorption vs. chemisorption), identification of active sites (pyridazine ring), and correlation of molecular structure with inhibition efficiency. elsevierpure.comresearchgate.netresearchgate.net |

| Spectroscopy + DFT | Coordination Chemistry | Confirmation of ligand coordination to metal centers and understanding of the electronic transitions (e.g., MLCT) responsible for the complex's color and photophysical properties. mdpi.com |